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Abstract

4-1sopropylsalicylaldehyde, a substituted phenolic aldehyde, presents significant interest
across various scientific domains, from natural product chemistry to synthetic applications.
While its molecular characteristics are partially documented, a comprehensive understanding of
its three-dimensional structure in the solid state remains a critical knowledge gap. This
technical guide addresses the current state of knowledge regarding the crystal structure of 4-
Isopropylsalicylaldehyde. In the absence of a published experimental single-crystal X-ray
diffraction study for this specific compound, this document provides a detailed, predictive
analysis of its likely crystallographic features. By leveraging crystallographic data from
analogous structures, including salicylaldehyde derivatives and its isomer, thymol, we infer the
probable molecular geometry, intramolecular forces, and intermolecular packing motifs.
Furthermore, this guide outlines the established experimental and computational
methodologies that would be requisite for a definitive crystal structure determination, thereby
serving as a foundational resource for future research in this area.

Introduction: The Significance of 4-
Isopropylsalicylaldehyde

4-1sopropylsalicylaldehyde, with the chemical formula C10H1202 and IUPAC name 2-hydroxy-
4-propan-2-ylbenzaldehyde, is an aromatic compound that has been identified in natural
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sources such as Thujopsis dolabrata. Its structure, featuring a hydroxyl group ortho to an
aldehyde function on a benzene ring substituted with an isopropyl group, suggests a rich
chemical reactivity and potential for diverse applications. In the realm of drug development, the
precise solid-state structure of a molecule is paramount, influencing critical properties such as
solubility, stability, bioavailability, and tabletability. A thorough understanding of the crystal
structure is therefore not merely an academic exercise but a fundamental prerequisite for its
rational development and application.

As of the latest literature review, a definitive experimental crystal structure of 4-
Isopropylsalicylaldehyde has not been reported in publicly accessible crystallographic
databases such as the Cambridge Structural Database (CSD). This guide, therefore, aims to
construct a robust, evidence-based predictive model of its crystal structure.

Methodology for Structural Elucidation: A
Prospective Approach

The determination of a molecule's crystal structure is a multi-faceted process, typically
involving crystallization, X-ray diffraction data collection, and structure solution and refinement.

[1]

Synthesis and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable
for X-ray diffraction.

Protocol for Crystallization:

o Synthesis and Purification: 4-Isopropylsalicylaldehyde can be synthesized via established
organic chemistry routes, such as the Reimer-Tiemann reaction of 4-isopropylphenol,
followed by purification techniques like column chromatography or distillation to achieve high
purity (>99%).

» Solvent Screening: A systematic screening of solvents with varying polarities (e.g., hexane,
ethanol, ethyl acetate, acetone, and mixtures thereof) is essential. The ideal solvent is one in
which the compound has moderate solubility.

» Crystallization Techniques:
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o Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered
container, allowing the solvent to evaporate slowly over days or weeks, leading to the
formation of crystals.

o Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is
placed in a sealed container with a more volatile anti-solvent. The gradual diffusion of the
anti-solvent into the solution reduces the compound's solubility, inducing crystallization.

o Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled,
causing the solubility to decrease and crystals to form.

The choice of method and solvent is critical and often determined empirically.[2]

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, SC-XRD is the definitive technique for determining the
atomic arrangement within the crystal lattice.

Experimental Workflow:

Crystal Preparation X-ray Diffraction Structure Determination

Synthesis & Purification }—»‘ Single Crystal Growth H Crystal Mounting H Data Collection (Diffractometer) H Structure Solution (e.g., Direct Methods) ‘—D{ Structure Refinement ‘—b{ Validation & Analysis

Click to download full resolution via product page

Caption: Experimental workflow for single-crystal X-ray diffraction.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the molecular
structure.

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra would confirm
the connectivity of atoms in the 4-lsopropylsalicylaldehyde molecule.
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« Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional
groups and can provide insights into hydrogen bonding.[3]

e Mass Spectrometry (MS): MS would confirm the molecular weight of the compound.

Predicted Crystal Structure of 4-
Isopropylsalicylaldehyde

In the absence of experimental data, we can predict the key structural features by analyzing
related molecules.

Molecular Geometry and Intramolecular Interactions

The molecular structure of 4-Isopropylsalicylaldehyde is expected to be largely planar, with
the exception of the methyl groups of the isopropyl substituent. A critical and highly probable
feature is a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH)
and the carbonyl oxygen of the aldehyde group (-CHO). This is a well-documented
characteristic of salicylaldehyde and its derivatives, leading to the formation of a stable six-
membered pseudo-ring.[4][5] This interaction significantly influences the chemical and physical
properties of the molecule.

Caption: Predicted intramolecular hydrogen bonding in 4-lsopropylsalicylaldehyde.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice will be governed by a combination of
intermolecular forces.[6]

 TI-TT Stacking: The aromatic rings are likely to engage in 1t-1t stacking interactions, a
common feature in the crystal structures of planar aromatic molecules.

e C-H---O Hydrogen Bonds: Weaker intermolecular hydrogen bonds between the carbon
atoms of the isopropyl group or the aromatic ring and the oxygen atoms of neighboring
molecules are also anticipated to play a role in stabilizing the crystal packing.

e Van der Waals Forces: Non-specific van der Waals interactions will contribute to the overall
cohesive energy of the crystal.
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By examining the crystal structure of thymol (5-methyl-2-isopropylphenol), an isomer of 4-
Isopropylsalicylaldehyde, we can gain further insights. Thymol crystallizes in a trigonal space
group and its packing is influenced by hydrogen bonding between the hydroxyl groups, forming
chains, and van der Waals interactions.[7] While the presence of the aldehyde group in 4-
Isopropylsalicylaldehyde will alter the electronic distribution and steric profile, the propensity
for directional interactions remains.

Table 1: Predicted Crystallographic Parameters for 4-lIsopropylsalicylaldehyde (Hypothetical)

Parameter Predicted Value/Range Rationale/Comparison

Common for substituted

Crystal System Monoclinic or Orthorhombic o
benzene derivatives.
Frequently observed for
centrosymmetric and non-
Space Group P2i/c or P-1 ) ]
centrosymmetric organic
molecules, respectively.
) Typical for small organic
Z (molecules/unit cell) 2or4
molecules.
_ Based on the density of related
Density 1.1-1.3 g/cm?
compounds.
Inferred from the structures of
Key Intermolecular Interactions  1t-11 stacking, C-H---O bonds salicylaldehyde and thymol.[4]

[7]

Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, computational methods for crystal structure prediction can
provide valuable insights into the likely polymorphic landscape of a compound.[8][9] These
methods involve:

» Conformational Analysis: Identifying the low-energy conformations of the molecule.

» Crystal Packing Generation: Generating a vast number of plausible crystal packing
arrangements.
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» Energy Ranking: Calculating the lattice energy of each generated structure using force fields
or quantum mechanical methods to identify the most stable predicted structures.

CSP can help guide experimental polymorph screening and provide a theoretical basis for
understanding the solid-state behavior of 4-lsopropylsalicylaldehyde.[10][11]

Conclusion and Future Directions

This technical guide has synthesized the available information and predictive insights into the
crystal structure of 4-lsopropylsalicylaldehyde. While a definitive experimental structure is
currently unavailable, a strong theoretical framework exists to anticipate its key structural
features. The presence of a robust intramolecular hydrogen bond is highly probable, which will
significantly influence its molecular conformation. The crystal packing is expected to be a result
of a subtle interplay between 1t-1t stacking and weaker C-H---O hydrogen bonds.

The definitive elucidation of the crystal structure of 4-Isopropylsalicylaldehyde through single-
crystal X-ray diffraction is a crucial next step. Such a study would not only validate the
predictions made in this guide but also provide the precise geometric data necessary for
advanced computational modeling and a deeper understanding of its solid-state properties.
This will be invaluable for its potential applications in materials science and drug development,
where structure-property relationships are of paramount importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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